Dexketoprofen trometamol

Descripción

BenchChem offers high-quality Dexketoprofen trometamol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexketoprofen trometamol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

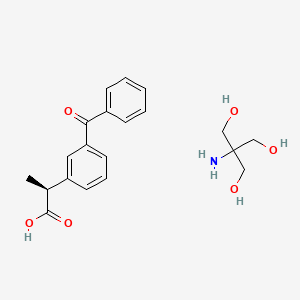

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMDHVOUNDEKW-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156604-79-4 |

Source

|

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexketoprofen trometamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXKETOPROFEN TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexketoprofen Trometamol's Mechanism of Action on Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexketoprofen (B22426) trometamol, the tromethamine salt of the S-(+)-enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its interaction with COX-1 and COX-2. Dexketoprofen is a non-selective inhibitor of both COX isoforms, playing a crucial role in the blockade of prostaglandin (B15479496) synthesis, which is pivotal in mediating pain and inflammation.[3] The trometamol salt component enhances the aqueous solubility and absorption rate of dexketoprofen, facilitating a rapid onset of analgesic action.[1] This document details the quantitative inhibitory kinetics, experimental protocols for assessing its activity, and the molecular interactions governing its binding to the COX active site.

Introduction: The Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that contribute to the cardinal signs of inflammation.[1]

The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of the constitutively active COX-1.[2]

Dexketoprofen's Inhibition of Cyclooxygenase

Dexketoprofen functions as a competitive inhibitor of both COX-1 and COX-2, effectively blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.

Quantitative Analysis of COX Inhibition

The inhibitory potency of dexketoprofen against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Enzyme | IC50 (nM) | Reference |

| COX-1 | 1.9 | [4][5] |

| COX-2 | 27 | [4][5] |

Table 1: Inhibitory concentrations (IC50) of dexketoprofen against COX-1 and COX-2.

These values indicate that while dexketoprofen inhibits both isoforms, it is a more potent inhibitor of COX-1 than COX-2 in isolated enzyme systems.

The Arachidonic Acid Signaling Pathway and Dexketoprofen's Point of Intervention

The anti-inflammatory and analgesic effects of dexketoprofen are a direct consequence of its interference with the arachidonic acid cascade. The following diagram illustrates this pathway and the inhibitory action of dexketoprofen.

Experimental Protocols for Determining COX Inhibition

The inhibitory activity of dexketoprofen on COX enzymes can be determined through various in vitro and ex vivo assays.

In Vitro Isolated Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of dexketoprofen for COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Dexketoprofen trometamol

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine [TMPD] for colorimetric assay)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Reagent Preparation: Dilute the COX enzymes, arachidonic acid, and heme to their working concentrations in the reaction buffer. Prepare serial dilutions of dexketoprofen.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the different concentrations of dexketoprofen or vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately add the detection reagent and monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each dexketoprofen concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Human Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.[7][8][9]

Objective: To determine the IC50 values of dexketoprofen for COX-1 and COX-2 in whole blood.

Principle:

-

COX-1 Activity: Measured by the production of thromboxane (B8750289) B2 (TXB2) during whole blood clotting.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) after stimulation of whole blood with lipopolysaccharide (LPS).[10][11]

Procedure:

-

Blood Collection: Collect fresh human blood into tubes with an anticoagulant (for the COX-2 assay) or without (for the COX-1 assay).

-

Inhibitor Incubation: Aliquot the blood and incubate with various concentrations of dexketoprofen or vehicle control.

-

COX-1 Assay: Allow the untreated blood samples to clot at 37°C for 1 hour. Centrifuge to obtain serum and measure TXB2 levels.

-

COX-2 Assay: Incubate the anticoagulated blood samples with LPS for 24 hours at 37°C to induce COX-2 expression. Centrifuge to obtain plasma and measure PGE2 levels.

-

Quantification: Measure TXB2 and PGE2 concentrations using enzyme immunoassay (EIA) kits.

-

Data Analysis: Calculate the percentage of inhibition for each dexketoprofen concentration and determine the IC50 values.

Molecular Interactions of Dexketoprofen with the Cyclooxygenase Active Site

Key interactions for propionic acid-derived NSAIDs like dexketoprofen typically involve:

-

Ionic Interaction: The carboxylate group of dexketoprofen forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site.

-

Hydrogen Bonding: The carboxylate group may also form a hydrogen bond with a tyrosine residue (Tyr355).

-

Hydrophobic Interactions: The phenylpropionate and benzoyl moieties of dexketoprofen are expected to engage in hydrophobic interactions with nonpolar amino acid residues lining the active site channel.

The subtle differences in the amino acid composition of the active sites of COX-1 and COX-2, particularly the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2, creates a side pocket in COX-2 that can be exploited by selective inhibitors.[12] As a non-selective inhibitor, dexketoprofen is thought to bind in the main channel of both isoforms.

The Role of the Trometamol Salt

The formulation of dexketoprofen with trometamol (also known as tromethamine) is a key feature that enhances its clinical utility.[1][13][14] Trometamol is a biologically inert, weak base that acts as a solubilizing agent. This salt form significantly increases the aqueous solubility of the otherwise poorly soluble dexketoprofen free acid. The enhanced solubility leads to a faster dissolution rate in the gastrointestinal tract, resulting in more rapid absorption and a quicker onset of analgesic and anti-inflammatory effects.[1][15][16]

Conclusion

Dexketoprofen trometamol is a well-characterized NSAID that effectively alleviates pain and inflammation through the non-selective inhibition of COX-1 and COX-2 enzymes. Its primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins. Quantitative data from in vitro assays demonstrate its potent inhibitory activity. The trometamol salt formulation provides a significant pharmacokinetic advantage by accelerating absorption and the onset of action. A thorough understanding of its mechanism of action, inhibitory kinetics, and molecular interactions is essential for its rational use in clinical practice and for the development of future anti-inflammatory agents.

References

- 1. What is the mechanism of Dexketoprofen Trometamol? [synapse.patsnap.com]

- 2. What is Dexketoprofen Trometamol used for? [synapse.patsnap.com]

- 3. saperessere.com [saperessere.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Portico [access.portico.org]

- 15. Frontiers | Dexketoprofen Pharmacokinetics is not Significantly Altered by Genetic Polymorphism [frontiersin.org]

- 16. A review of dexketoprofen trometamol in acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis and Purification of Dexketoprofen Trometamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexketoprofen (B22426) trometamol, the tromethamine salt of the S-(+)-enantiomer of ketoprofen (B1673614), is a potent non-steroidal anti-inflammatory drug (NSAID). Its therapeutic efficacy is primarily attributed to the S-(+)-enantiomer, making the stereoselective synthesis and rigorous purification of this active pharmaceutical ingredient (API) a critical aspect of its manufacturing. This guide provides a comprehensive overview of the prevalent methods for the chiral synthesis and purification of dexketoprofen trometamol, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to aid in research, development, and scale-up activities.

Introduction

Ketoprofen, a well-known NSAID, exists as a racemic mixture of two enantiomers: S-(+)-ketoprofen (dexketoprofen) and R-(-)-ketoprofen. The anti-inflammatory and analgesic properties are predominantly associated with the S-(+)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes than its R-(-)-counterpart.[1] The administration of the single, active S-enantiomer, a concept known as "chiral switching," offers several advantages, including a reduced metabolic burden and potentially fewer side effects associated with the inactive R-enantiomer.[1][2] Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, which enhances the solubility and dissolution rate of the drug.[3][4]

The core challenge in the production of dexketoprofen trometamol lies in the efficient and scalable separation of the desired S-(+)-enantiomer from the racemic mixture of ketoprofen. This is typically achieved through chiral resolution, a process that involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. This guide will delve into the intricacies of this process, from the initial resolution to the final salt formation and purification.

Chiral Synthesis of Dexketoprofen

The most common industrial approach for producing dexketoprofen is the chiral resolution of racemic ketoprofen. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Resolution of Racemic Ketoprofen

A critical step in the synthesis is the optical resolution of racemic ketoprofen.[1] Chiral amines are frequently employed as resolving agents. These agents selectively react with one enantiomer to form a less soluble diastereomeric salt that can be isolated through crystallization.

1-Deoxy-1-(octylamino)-D-glucitol, a glucose-derived chiral amine, is an effective resolving agent for racemic ketoprofen.[1][5] It forms a diastereomeric salt with the S-(+)-enantiomer (dexketoprofen) that preferentially crystallizes from solution.[1]

Experimental Protocol 1: Resolution of Racemic Ketoprofen with 1-Deoxy-1-(octylamino)-D-glucitol [1][6]

-

Dissolution: Dissolve racemic ketoprofen in a mixture of anhydrous ethanol (B145695) and ethyl acetate (B1210297).

-

Addition of Resolving Agent: Add 1-Deoxy-1-(octylamino)-D-glucitol to the solution. A 1:1 molar ratio of ketoprofen to the resolving agent is a common starting point.

-

Crystallization: Stir the mixture at reflux for 30-40 minutes.[5] Allow the solution to cool slowly to room temperature, and then further cool to below 10°C for 3-4 hours to facilitate the crystallization of the dexketoprofen-1-deoxy-1-(octylamino)-D-glucitol salt.[1][5]

-

Isolation: Collect the precipitated solid by filtration.

-

Washing: Wash the filter cake with a cold mixture of anhydrous ethanol and ethyl acetate to remove impurities and the R-(-)-ketoprofen enantiomer.[1]

-

Drying: Dry the isolated solid (dexketoprofen coarse salt) under vacuum.[1]

Cinchonidine (B190817) is another effective chiral resolving agent for ketoprofen. The process involves the formation of a ketoprofen-cinchonidine salt.

Experimental Protocol 2: Resolution of Racemic Ketoprofen with Cinchonidine [7]

-

Dissolution: Dissolve racemic ketoprofen in a solvent mixture of an aliphatic ester (e.g., ethyl acetate) and an alkyl alcohol (e.g., methanol).

-

Heating: Heat the solution to approximately 50-60°C.

-

Addition of Resolving Agent: Add cinchonidine to the heated solution. An equimolar amount of cinchonidine to ketoprofen is typically used.

-

Crystallization: Allow the solution to cool, inducing the crystallization of the diastereomeric salt. One recrystallization from an ethyl acetate/methanol mixture can significantly improve the enantiomeric purity.

-

Isolation and Liberation: The salt of S-ketoprofen is isolated. To liberate the free acid, the salt is dissolved in an acidic aqueous solution (e.g., 10% HCl) and extracted with an organic solvent like ether.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed in vacuo to yield S-ketoprofen.

Liberation of Dexketoprofen

After the separation of the diastereomeric salt, the dexketoprofen free acid must be liberated. This is typically achieved by acidification.

Experimental Protocol 3: Liberation of Dexketoprofen from its Diastereomeric Salt [1]

-

Suspension: Suspend the isolated dexketoprofen coarse salt in water.

-

Acidification: Acidify the suspension with a 2 M solution of hydrochloric acid to a pH of approximately 2-3. This protonates the chiral amine and liberates the free dexketoprofen acid.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter and concentrate the organic layer under reduced pressure to yield purified dexketoprofen.

Formation and Purification of Dexketoprofen Trometamol

Once purified dexketoprofen is obtained, it is converted to its tromethamine salt to improve its pharmaceutical properties. The final purification of dexketoprofen trometamol is crucial to ensure high purity and to obtain the desired crystalline form.

Salt Formation

The formation of dexketoprofen trometamol involves the reaction of dexketoprofen with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol).[1]

Experimental Protocol 4: Formation of Dexketoprofen Trometamol [1][5][6]

-

Dissolution: Dissolve the purified dexketoprofen in a mixture of anhydrous ethanol and ethyl acetate.

-

Addition of Tromethamine: Add tromethamine to the solution. The weight ratio of dexketoprofen to anhydrous ethanol, ethyl acetate, and tromethamine is a critical parameter.[5][6]

-

Reaction: Stir the mixture at reflux for 30-40 minutes.[5]

-

Crystallization: Filter the hot solution and then cool it to below 10°C for 3-4 hours to induce crystallization.[5]

-

Isolation and Washing: Collect the crystals by centrifugation or filtration and wash the filter cake with a cold mixture of anhydrous ethanol and ethyl acetate.[5]

-

Drying: Dry the final product under vacuum.

Purification by Crystallization

Crystallization is the primary method for purifying dexketoprofen trometamol and for obtaining specific polymorphic forms, which can impact the drug's stability and bioavailability.[8]

Experimental Protocol 5: Crystallization of Dexketoprofen Trometamol (Form A) [8]

-

Dissolution: Dissolve dexketoprofen acid in ethanol.

-

Salt Formation: Add tromethamine to the solution and heat the mixture to 50-55°C to obtain a clear solution.

-

Solvent Addition: Add xylene to the solution and continue heating until a complete solution is obtained.

-

Controlled Cooling: Cool the solution to 40-46°C and then further cool to 18-22°C over a period of 4-6 hours.

-

Complete Crystallization: Further cool the mixture to a temperature of 0-5°C and maintain for 6-15 hours.

-

Recovery and Drying: Recover the crystallized polymorph A and dry it under vacuum.

Experimental Protocol 6: Purification of Dexketoprofen Crude Drug [9][10]

-

Dissolution: Dissolve the crude dexketoprofen in 2 to 5 times its weight of 40-50% ethanol at a temperature of 40-60°C with reflux.

-

Decolorization: Add activated carbon (0.05-0.5% of the solution quality) to the solution and maintain for 10-15 minutes.

-

Filtration: Filter the solution while hot.

-

Crystallization: Cool the filtrate to 4°C overnight or using cold water to precipitate the crystals.

-

Isolation: Collect the purified dexketoprofen crystals by suction filtration.

Data Presentation

The following tables summarize key quantitative data from various synthesis and purification protocols.

Table 1: Reagent Ratios for Dexketoprofen Trometamol Synthesis [5][6]

| Component | Weight Ratio |

| Dexketoprofen | 1 |

| Anhydrous Ethanol | 2 - 2.5 |

| Ethyl Acetate | 7 - 8 |

| Tromethamine | 0.48 - 0.5 |

Table 2: Crystallization Conditions for Dexketoprofen Trometamol Polymorph A [8]

| Step | Parameter | Value |

| Initial Cooling Rate | Temperature Range | 40-46°C to 18-22°C |

| Duration | 4-6 hours | |

| Final Cooling | Temperature | 0-5°C |

| Duration | 6-15 hours |

Visualization of Workflows

Overall Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dexketoprofen trometamol starting from racemic ketoprofen.

Caption: Overall workflow for the synthesis of Dexketoprofen Trometamol.

Chiral Resolution Step

This diagram details the key steps within the chiral resolution process.

Caption: Key steps in the chiral resolution of racemic ketoprofen.

Conclusion

The chiral synthesis and purification of dexketoprofen trometamol are well-established processes that rely heavily on classical resolution techniques. The use of specific chiral resolving agents, such as 1-Deoxy-1-(octylamino)-D-glucitol, followed by controlled crystallization, allows for the efficient isolation of the desired S-(+)-enantiomer. Subsequent salt formation with tromethamine and further purification yield the final active pharmaceutical ingredient. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis, optimization, and production of dexketoprofen trometamol. Careful control of reaction conditions, solvent systems, and crystallization parameters is paramount to achieving high purity and the desired solid-state properties of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101928214A - A kind of synthetic method of dexketoprofen tromethamine - Google Patents [patents.google.com]

- 6. CN101928214B - Method for synthesizing dexketoprofen trometamol - Google Patents [patents.google.com]

- 7. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 8. EP1739072A1 - Polymorphic forms of dexketoprofen trometamol, preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. CN102885766B - Dexketoprofen injection and preparation method thereof - Google Patents [patents.google.com]

- 10. CN102885766A - Dexketoprofen injection and preparation method thereof - Google Patents [patents.google.com]

Dexketoprofen Trometamol Salt: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of dexketoprofen (B22426) trometamol salt, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and quality control activities by providing a comprehensive reference on the material's fundamental characteristics.

Introduction

Dexketoprofen trometamol is the tromethamine salt of dexketoprofen, the S-(+)-enantiomer of the racemic compound ketoprofen. The salt form significantly enhances the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API), leading to a more rapid onset of its analgesic and anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for formulation development, ensuring product stability, and meeting regulatory requirements.

Salt Formation

The formation of the trometamol salt involves an acid-base reaction between dexketoprofen, a carboxylic acid, and trometamol (tris(hydroxymethyl)aminomethane), an organic amine. This reaction results in a salt with improved physicochemical characteristics compared to the free acid form.

Caption: Salt formation of dexketoprofen trometamol.

Solid-State Properties

The solid-state properties of an API are critical as they influence its stability, manufacturability, and bioavailability. Dexketoprofen trometamol is known to exist in different polymorphic forms.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Two polymorphic forms of dexketoprofen trometamol have been identified, designated as Form A and Form B.[1] Form A is the more stable polymorph, while Form B is a metastable form that can convert to Form A over time.[1]

Table 1: Polymorphic Forms of Dexketoprofen Trometamol

| Property | Form A | Form B | Reference |

| Stability | Stable | Metastable (converts to Form A) | [1] |

| Melting Point (Peak) | 105.5-105.7°C | 103.1-103.3°C | [1] |

| Melting Point (Onset) | 104.6-104.7°C | 102.1-102.5°C | [1] |

| Enthalpy of Fusion (J/g) | 125-135 J/g | 110-120 J/g | [1] |

Crystallinity and Morphology

X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline nature of dexketoprofen trometamol and distinguishing between its polymorphic forms. The particle size of dexketoprofen trometamol has been reported to be in the micro-sized range (1-10 µm).[2][3]

Table 2: Key XRPD Peaks for Dexketoprofen Trometamol Polymorphs (Form A)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.14 | 17.2 | 43 |

| 8.02 | 11.0 | 16 |

| 9.83 | 9.0 | 6 |

| 10.06 | 8.8 | 16 |

| 10.37 | 8.5 | 22 |

| 16.058 | 5.52 | 8 |

| 16.294 | 5.44 | 16 |

| 17.496 | 5.06 | 100 |

| 19.584 | 4.53 | 9 |

| 21.468 | 4.14 | 7 |

| 26.861 | 3.32 | 18 |

| Data sourced from EP1739072A1[1] |

Thermal Properties

Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion of dexketoprofen trometamol. The stable polymorph, Form A, exhibits a sharp endothermic peak corresponding to its melting point at approximately 105.24 °C with an enthalpy of fusion of 87.83 J/g.[4] Another study reported a melting point of 95-98°C, indicating a crystalline nature.[2][3]

Solubility and Dissolution

The trometamol salt form of dexketoprofen was specifically developed to enhance its aqueous solubility compared to the free acid, which is almost insoluble in water.[5] This improved solubility contributes to a faster dissolution rate and, consequently, a more rapid onset of therapeutic action.[5]

Aqueous Solubility

Dexketoprofen trometamol is a highly soluble compound.[2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[6][7] The solubility is pH-dependent, with the highest solubility observed in buffer media with a pH of 6.8 and the lowest in 0.1 N HCl (0.226 mg/mL), although it still meets the criteria for a high-solubility drug.[8]

Partition Coefficient (Log P)

The partition coefficient is a measure of a compound's lipophilicity. For dexketoprofen, the LogP value is 3.61, indicating a lipophilic nature for the free acid.[6][7] However, the partition coefficient of the trometamol salt was found to be less than 1, highlighting its highly hydrophilic nature.[2][3]

Ionization Constant (pKa)

The pKa of dexketoprofen (the acidic component) is 4.02 at 37 °C.[6][7] The pH of maximum stability for the salt (pHmax), where both the salt and free acid have equal solubilities, is 6.7.[6][7] Below this pH, the salt is more soluble than the free acid and can lead to supersaturation.[6][7]

Table 3: Solubility and Related Properties

| Parameter | Value | Conditions | Reference |

| BCS Class | 1 | - | [6][7] |

| Aqueous Solubility | Highly soluble | - | [2][3] |

| Solubility in 0.1 N HCl | 0.226 mg/mL | - | [8] |

| pKa (Dexketoprofen) | 4.02 | 37 °C | [6][7] |

| pHmax (Salt) | 6.7 | - | [6][7] |

| Log P (Dexketoprofen) | 3.61 | - | [6][7] |

| Partition Coefficient (Salt) | < 1 | - | [2][3] |

Stability Profile

The chemical stability of dexketoprofen trometamol is a critical attribute for ensuring the safety and efficacy of the final drug product. Stability studies are conducted under various stress conditions to understand its degradation pathways.

Stability in Solution

Binary mixtures of dexketoprofen trometamol (50 mg/2 mL) and paracetamol (1000 mg/100 mL) in low-density polyethylene (B3416737) bottles are physicochemically stable for 5 days under refrigeration and 15 days at room temperature, without the need for light protection.[9][10] In another study, refrigerated mixtures showed white precipitation after 6 days, possibly due to paracetamol instability.[10]

Stability in Semi-Solid Formulations

In a study evaluating the stability of dexketoprofen trometamol in different ointment bases, the commercial gel product was found to be the most stable.[11] Formulations with a high oil content showed greater degradation.[11] Freeze-thaw cycles were found to be more detrimental to stability than storage at high temperatures (40°C), with significant degradation observed after just one cycle.[11]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. Dexketoprofen trometamol has been shown to degrade under acidic, alkaline, and oxidative conditions.[12]

-

Acid-Induced Degradation: Approximately 15-20% degradation was observed after refluxing in 5 M HCl at 80°C for 1 hour.[12]

-

Base-Induced Degradation: Around 20% degradation occurred when refluxed in 5 M NaOH at 80°C for 1 hour.[12]

-

Oxidative Degradation: Significant degradation (around 30%) was seen after treatment with 30% H₂O₂ at room temperature for 1 hour.[12]

Caption: Workflow for forced degradation studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of dexketoprofen trometamol.

General Solid-State Characterization Workflow

A typical workflow for the solid-state characterization of an active pharmaceutical ingredient like dexketoprofen trometamol involves a series of analytical techniques to determine its crystalline properties.

Caption: Solid-state characterization workflow.

Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of dexketoprofen trometamol to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear, saturated solution.

-

Quantification: Dilute the saturated solution appropriately and determine the concentration of dexketoprofen trometamol using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve an accurately weighed amount of dexketoprofen trometamol in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if required) to a known concentration.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the initial pH and the expected pKa. Add the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point where half of the acid has been neutralized.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small amount of the dexketoprofen trometamol sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected thermal events (e.g., 25°C to 150°C).

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the dexketoprofen trometamol powder to a fine, uniform consistency. Pack the powder into a sample holder.

-

Instrument Setup: Place the sample holder in the PXRD instrument.

-

Data Acquisition: Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation) and scan over a specific range of 2θ angles (e.g., 5° to 40°).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is characteristic of the crystalline form. The positions (2θ) and relative intensities of the diffraction peaks are used to identify the polymorph by comparing them to reference patterns.

Stability-Indicating HPLC Method (Forced Degradation Analysis)

-

Stress Sample Preparation: Subject dexketoprofen trometamol to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) for a defined period. Neutralize the acidic and basic samples after the stress period.

-

Chromatographic System: Use a validated reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase that can effectively separate the parent drug from its degradation products. A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Use a UV detector set at the λmax of dexketoprofen trometamol (e.g., ~260 nm in 0.1 N HCl).[1]

-

Analysis: Inject the stressed and unstressed (control) samples into the HPLC system.

-

Method Validation: Validate the method for specificity by demonstrating that the peaks for the degradation products are well-resolved from the peak of the parent drug, ensuring the method is "stability-indicating."

Conclusion

This technical guide has summarized the key physicochemical properties of dexketoprofen trometamol salt, including its solid-state characteristics, solubility, and stability. The provided data tables and experimental protocols offer a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of pharmaceutical products containing this active ingredient. A thorough understanding and control of these properties are essential for ensuring the consistent quality, safety, and efficacy of dexketoprofen trometamol formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. ijipls.co.in [ijipls.co.in]

- 3. testinglab.com [testinglab.com]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. ijpsr.com [ijpsr.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. who.int [who.int]

- 8. resources.rigaku.com [resources.rigaku.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. eijst.org.uk [eijst.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Dexketoprofen Trometamol: An In-depth Technical Guide to its Solubility in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexketoprofen (B22426) trometamol is a water-soluble salt of the active S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[1] Classified as a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high solubility and high permeability.[2][3][4][5][6] The tromethamine salt form significantly enhances the aqueous solubility of the dexketoprofen free acid, which is crucial for its rapid absorption and onset of analgesic action.[7][8] Understanding the solubility of dexketoprofen trometamol in various physiological buffers is paramount for in-vitro dissolution studies, formulation development, and predicting its in-vivo performance. This technical guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and insights into its mechanism of action.

Quantitative Solubility Data

The solubility of dexketoprofen trometamol is notably influenced by the pH of the medium. As a salt of a weak acid (dexketoprofen, pKa ~4.02) and a weak base (trometamol), its dissolution characteristics vary across the physiological pH range of the gastrointestinal tract.[7][8] Generally, it exhibits higher solubility in neutral to slightly alkaline conditions and lower, though still substantial, solubility in acidic environments.[2][9] Below a pH of 6.7, the potential for supersaturation with respect to the less soluble free acid form exists.[7][8][10]

The following tables summarize the available quantitative solubility data for dexketoprofen trometamol in various aqueous and physiological buffer systems.

Table 1: Solubility in Basic Aqueous Media

| Solvent | Temperature | Solubility (mg/mL) | Citation(s) |

| Water | Room Temp. | 75 | [11] |

| Distilled Water* | Room Temp. | 0.6562 | [12] |

| DMSO | Room Temp. | 75 | [11] |

| Ethanol | Room Temp. | 75 | [11] |

*Note: This value is for a multicomponent crystal of ketoprofen-tromethamine.

Table 2: Solubility in Physiological Buffers and Simulated Fluids

| Buffer/Simulated Fluid | pH | Temperature (°C) | Solubility (mg/mL) | Citation(s) |

| 0.1 N Hydrochloric Acid (HCl) | 1.2 | Not Specified | 0.226 | [2][9] |

| Phosphate (B84403) Buffer | 6.8 | 37 | High | [2] |

| Sodium Phosphate Buffer (25%) | 7.4 | Not Specified | Soluble | [4] |

| Fasted State Simulated Intestinal Fluid (FaSSIF-v1) | 6.5 | 37 | High | [13][14] |

Experimental Protocols

Accurate determination of drug solubility is critical in pre-formulation and formulation development. The following are detailed methodologies for key experiments related to the solubility of dexketoprofen trometamol.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

-

Dexketoprofen trometamol powder

-

Physiological buffers of interest (e.g., Simulated Gastric Fluid USP, Phosphate Buffered Saline at various pH values, FaSSIF, FeSSIF)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of dexketoprofen trometamol powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired physiological buffer to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (typically 37°C for physiological relevance).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient for the concentration of the dissolved drug to become constant.

-

After incubation, allow the vials to stand to let the undissolved solids sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of dexketoprofen in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

-

Calculate the equilibrium solubility in mg/mL.

In-Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This method evaluates the rate and extent of drug dissolution from a solid dosage form.[14][15][16][17]

Materials:

-

Dexketoprofen trometamol tablets/capsules

-

USP Apparatus 2 (Paddle Apparatus) with dissolution vessels

-

Dissolution media (e.g., 900 mL of 0.1 N HCl, phosphate buffer pH 4.5, phosphate buffer pH 6.8)

-

Water bath for temperature control

-

Syringes and filters for sampling

-

HPLC system or UV-Vis spectrophotometer for analysis.

Procedure:

-

Prepare the dissolution medium and deaerate it.

-

Assemble the USP Apparatus 2 and place 900 mL of the dissolution medium in each vessel.

-

Equilibrate the medium to 37 ± 0.5°C.

-

Set the paddle rotation speed, typically to 50 or 75 rpm.[14]

-

Place one tablet/capsule of dexketoprofen trometamol at the bottom of each vessel.

-

Start the apparatus and begin timing.

-

At predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

-

Filter the samples immediately.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

-

Analyze the filtered samples for dexketoprofen concentration using a validated analytical method.

-

Calculate the percentage of drug dissolved at each time point, correcting for the volume replaced.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of dexketoprofen trometamol.

Mechanism of Action: Cyclooxygenase (COX) Inhibition Pathway

Dexketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][6]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. diva-portal.org [diva-portal.org]

- 3. turkjps.org [turkjps.org]

- 4. Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precip… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Exploring Bioequivalence of Dexketoprofen Trometamol Drug Products with the Gastrointestinal Simulator (GIS) and Precipitation Pathways Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. WO2019105957A1 - Stable liquid composition of ketoprofen, salts and enantiomers thereof - Google Patents [patents.google.com]

Preclinical Pharmacokinetic Profile of Dexketoprofen Trometamol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexketoprofen (B22426), the (S)-(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, is a potent analgesic and anti-inflammatory agent. The trometamol salt of dexketoprofen enhances its solubility and allows for rapid absorption. Understanding the preclinical pharmacokinetic profile of dexketoprofen trometamol is crucial for its development and for predicting its behavior in clinical settings. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dexketoprofen trometamol in key preclinical species.

Absorption

Dexketoprofen trometamol is rapidly absorbed following oral administration in preclinical models. The tromethamine salt enhances the dissolution rate of the lipophilic dexketoprofen molecule, leading to a faster onset of absorption compared to the free acid form.

Oral Bioavailability

The oral bioavailability of dexketoprofen has been assessed in several animal models, demonstrating good absorption from the gastrointestinal tract.

Distribution

Following absorption, dexketoprofen is widely distributed in the body. It exhibits a high degree of binding to plasma proteins, primarily albumin.

Plasma Protein Binding

Dexketoprofen is highly bound to plasma proteins, with reported binding of approximately 99%. This high level of protein binding influences its distribution and clearance.

Tissue Distribution

Preclinical studies have shown that dexketoprofen distributes into various tissues. Notably, it has been detected in synovial fluid, which is relevant to its anti-inflammatory effects in joints. Animal studies indicate that dexketoprofen does not tend to accumulate in adipose tissue.

Metabolism

The primary metabolic pathway for dexketoprofen is glucuronidation in the liver, forming an acyl-glucuronide conjugate. This process is a common phase II metabolic reaction that increases the water solubility of the drug, facilitating its excretion. While minor hydroxylation pathways may exist, glucuronidation is the principal route of biotransformation. There is no evidence of in vivo inversion of the active (S)-(+)-enantiomer to the inactive (R)-(-)-enantiomer.

Metabolic pathway of dexketoprofen.

Excretion

The primary route of excretion for dexketoprofen and its metabolites is via the kidneys into the urine. Following metabolism to its more water-soluble glucuronide conjugate, the compound is efficiently cleared from the body. Studies in humans have shown that 70-80% of the administered dose is recovered in the urine within the first 12 hours, mainly as the acyl-glucuronoconjugated parent drug[1].

Data Presentation

Table 1: Pharmacokinetic Parameters of Dexketoprofen in Rats (Oral Administration)

| Parameter | Value | Reference |

| Dose (mg/kg) | 3.2 | [2][3] |

| Cmax (µg/mL) | Data not explicitly provided in abstracts | |

| Tmax (h) | Data not explicitly provided in abstracts | |

| AUC₀-∞ (µg·h/mL) | Data not explicitly provided in abstracts | |

| Half-life (t½) (h) | Data not explicitly provided in abstracts |

Note: While studies were conducted in rats, specific quantitative data for these parameters were not available in the provided search results. The referenced studies confirm pharmacokinetic assessments were performed.

Table 2: Pharmacokinetic Parameters of S-(+)-Ketoprofen (Dexketoprofen) in Dogs

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |

| Dose (mg/kg) | 1 | 1 | |

| Cmax (µg/mL) | - | 4.91 ± 0.76 | |

| Tmax (h) | - | Not specified | |

| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | |

| Clearance (Cl) (L/h/kg) | 0.10 ± 0.02 | - | |

| Volume of Distribution (Vss) (L/kg) | 0.22 ± 0.07 | - | |

| Half-life (t½) (h) | Not specified | Not specified | |

| Bioavailability (F) (%) | - | 88.66 ± 12.95 |

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |

| Dose (mg/kg) | 3 | 3 | |

| Cmax (µg/mL) | - | 12.47 ± 0.62 | |

| Tmax (h) | - | Not specified | |

| AUC₀-∞ (µg·h/mL) | Not specified | Not specified | |

| Clearance (Cl) (L/h/kg) | 0.09 ± 0.01 | - | |

| Volume of Distribution (Vss) (L/kg) | 0.19 ± 0.03 | - | |

| Half-life (t½) (h) | Not specified | Not specified | |

| Bioavailability (F) (%) | - | 85.36 ± 13.90 |

Experimental Protocols

In Vivo Pharmacokinetic Study (Oral and Intravenous)

Objective: To determine the pharmacokinetic profile of dexketoprofen trometamol following oral and intravenous administration in a preclinical species (e.g., rat or dog).

Animal Model:

-

Species: Sprague-Dawley rats or Beagle dogs.

-

Sex: Male and/or female.

-

Health Status: Healthy, adult animals.

-

Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

Dosing:

-

Intravenous (IV): A single bolus dose of dexketoprofen is administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs). The vehicle is typically a sterile saline solution.

-

Oral (PO): A single dose is administered by oral gavage. The formulation can be a solution or suspension in a suitable vehicle (e.g., water, carboxymethylcellulose).

-

Fasting: Animals are typically fasted overnight prior to dosing.

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Bioanalysis:

-

Plasma concentrations of dexketoprofen are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (Cl), and volume of distribution (Vd) are calculated using non-compartmental analysis of the plasma concentration-time data.

-

Oral bioavailability (F) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Experimental workflow for a pharmacokinetic study.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent of dexketoprofen binding to plasma proteins.

Materials:

-

Rapid Equilibrium Dialysis (RED) device or similar.

-

Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa).

-

Phosphate buffered saline (PBS), pH 7.4.

-

Plasma from the preclinical species of interest (e.g., rat, dog).

-

Dexketoprofen stock solution.

-

Incubator shaker.

-

LC-MS/MS system for analysis.

Procedure:

-

Preparation: The dialysis membrane is pre-soaked according to the manufacturer's instructions.

-

Sample Preparation: A working solution of dexketoprofen is prepared and spiked into the plasma to achieve the desired final concentration.

-

Dialysis Setup: The plasma containing dexketoprofen is added to one chamber of the dialysis unit, and an equal volume of PBS is added to the other chamber.

-

Equilibration: The dialysis unit is sealed and incubated at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

-

Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

-

Analysis: The concentration of dexketoprofen in both the plasma and buffer aliquots is determined by a validated LC-MS/MS method.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.

Analytical Method for Dexketoprofen in Plasma (LC-MS/MS)

Objective: To quantify the concentration of dexketoprofen in plasma samples.

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Reversed-phase C18 analytical column.

Reagents:

-

Acetonitrile (B52724), methanol, formic acid (LC-MS grade).

-

Ultrapure water.

-

Dexketoprofen reference standard.

-

Internal standard (e.g., a structurally similar compound like ketoprofen-d3).

Sample Preparation (Protein Precipitation):

-

An aliquot of the plasma sample is mixed with a precipitation solvent (e.g., acetonitrile) containing the internal standard.

-

The mixture is vortexed to ensure thorough mixing and precipitation of plasma proteins.

-

The sample is centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube or vial for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for dexketoprofen.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both dexketoprofen and the internal standard.

Quantification:

-

A calibration curve is generated by analyzing a series of plasma standards with known concentrations of dexketoprofen.

-

The concentration of dexketoprofen in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The preclinical pharmacokinetic profile of dexketoprofen trometamol is characterized by rapid absorption, high plasma protein binding, metabolism primarily via glucuronidation, and renal excretion of the glucuronide conjugate. These properties contribute to its rapid onset and effective clearance from the body. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important analgesic.

References

Unveiling the Pharmacodynamics of Dexketoprofen Trometamol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexketoprofen (B22426) trometamol, the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), stands as a potent analgesic and anti-inflammatory agent. Its enhanced pharmacological profile, largely attributed to its stereospecific activity, has been extensively characterized in a variety of preclinical animal models. This technical guide provides an in-depth exploration of the pharmacodynamics of dexketoprofen trometamol, focusing on its mechanism of action, and its efficacy in established animal models of pain and inflammation. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding for researchers in the field of drug discovery and development.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism underlying the anti-inflammatory and analgesic effects of dexketoprofen trometamol is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3] Prostaglandins are key mediators of inflammation, pain, and fever. Dexketoprofen, as the active S-(+)-enantiomer, is responsible for this inhibitory activity.[3]

Signaling Pathway: The Cyclooxygenase Cascade

The conversion of arachidonic acid to prostaglandins is a multi-step enzymatic process. Dexketoprofen intervenes by blocking the active site of both COX-1 and COX-2, thereby preventing the formation of prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.

In Vitro Inhibitory Activity

The potency of dexketoprofen against COX isoforms has been quantified through in vitro enzyme inhibition assays. The 50% inhibitory concentration (IC50) values demonstrate its potent, albeit non-selective, inhibition of both COX-1 and COX-2.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Reference |

| Dexketoprofen (S-(+)-Ketoprofen) | 1.9 | 27 | [4] |

Anti-Inflammatory Activity in Animal Models

The anti-inflammatory efficacy of dexketoprofen trometamol has been robustly demonstrated in various animal models of acute inflammation.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the rat's paw, and the subsequent swelling is measured over time.

Quantitative Data:

| Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Edema | Time Point (hours) | Reference |

| Rat | Oral | 5 | 53 | 3 | [5] |

| Rat | Oral | 10 | Significant reduction | 1-5 | [6] |

| Rat | Oral | 20 | Significant reduction | 1-5 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly assigned to control and treatment groups.

-

Drug Administration: Dexketoprofen trometamol or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

References

- 1. benchchem.com [benchchem.com]

- 2. Dexketoprofen-induced antinociception in animal models of acute pain: synergy with morphine and paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Mechanisms of Dexketoprofen Trometamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of dexketoprofen (B22426) trometamol. Dexketoprofen, the (S)-(+)-enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its pharmacological effects through various mechanisms, primarily by inhibiting the synthesis of prostaglandins (B1171923).[1][2] This document details the core mechanisms of action, presents quantitative data from key in vitro assays, provides detailed experimental protocols, and illustrates the relevant signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of dexketoprofen stems from its potent inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3]

Quantitative Data: COX-1 and COX-2 Inhibition

Dexketoprofen has been shown to be a potent inhibitor of both COX isoforms in in vitro enzyme assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme | IC50 (nM) |

| COX-1 | 1.9 |

| COX-2 | 27 |

Data compiled from isolated enzyme assays.[3]

Signaling Pathway: The Cyclooxygenase Pathway

The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the inhibitory action of dexketoprofen.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a representative method for determining the IC50 of dexketoprofen against COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of dexketoprofen trometamol against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Dexketoprofen trometamol

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dilute COX-1 and COX-2 enzymes to the desired working concentration in the reaction buffer.

-

Prepare a stock solution of arachidonic acid and dilute it to the final working concentration in the reaction buffer.

-

Prepare a stock solution of heme and dilute it in the reaction buffer.

-

Prepare a stock solution of dexketoprofen trometamol in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

-

Assay:

-

To each well of a 96-well microplate, add the reaction buffer, diluted heme, and the diluted enzyme (either COX-1 or COX-2).

-

Add the various dilutions of dexketoprofen trometamol or vehicle control to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately add the detection reagent.

-

-

Data Acquisition and Analysis:

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of dexketoprofen trometamol relative to the activity in the vehicle control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Modulation of Inflammatory Cytokine Production

Beyond its effects on prostaglandin synthesis, dexketoprofen can also modulate the production of inflammatory cytokines. Interestingly, recent in vitro studies have revealed a paradoxical effect on Interleukin-1β (IL-1β) release in human macrophages.

Quantitative Data: Effect on IL-1β Release in Human Macrophages

In lipopolysaccharide (LPS)-primed human macrophages, dexketoprofen has been shown to enhance the release of IL-1β upon stimulation with ATP.[4][5]

| Treatment | IL-1β Concentration (pg/mL) | Fold Change vs. LPS + ATP |

| Control | Undetectable | - |

| LPS (1 µg/mL) + ATP (5 mM) | ~150 | 1.0 |

| LPS + ATP + Dexketoprofen (1 nM) | ~250 | ~1.7 |

| LPS + ATP + Dexketoprofen (100 nM) | ~280 | ~1.9 |

Data are approximate values derived from published studies and may vary based on experimental conditions.[4]

Signaling Pathway: NLRP3 Inflammasome Activation

The observed increase in IL-1β release is attributed to the enhancement of NLRP3 inflammasome activation.[4][5] Dexketoprofen is thought to bind to the NLRP3 NATCH domain, which facilitates ATP hydrolysis and subsequent inflammasome assembly and caspase-1 activation.[4] Active caspase-1 then cleaves pro-IL-1β into its mature, secreted form.

Experimental Protocol: In Vitro Macrophage Cytokine Release Assay

This protocol describes a method for assessing the effect of dexketoprofen on cytokine release from macrophages.

Objective: To quantify the effect of dexketoprofen trometamol on the release of IL-1β from LPS-primed human macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Dexketoprofen trometamol

-

ELISA kit for human IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation:

-

If using PBMCs, isolate monocytes and differentiate them into macrophages.

-

If using THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.

-

-

Macrophage Priming and Treatment:

-

Seed the differentiated macrophages into 96-well plates.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

-

Following priming, treat the cells with varying concentrations of dexketoprofen trometamol (e.g., 1 nM to 100 µM) for a short period (e.g., 15 minutes).

-

-

Inflammasome Activation and Sample Collection:

-

Induce inflammasome activation by stimulating the cells with ATP (e.g., 5 mM) for 30 minutes.

-

Collect the cell culture supernatants for cytokine analysis.

-

-

Cytokine Quantification:

-

Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

Effects on Other Inflammatory Pathways

While the primary mechanism of dexketoprofen is well-established, its effects on other inflammatory pathways are less characterized.

Neutrophil Migration

Neutrophil migration to the site of inflammation is a crucial step in the inflammatory response. While NSAIDs are generally expected to reduce neutrophil infiltration in vivo, direct in vitro studies quantifying the effect of dexketoprofen on neutrophil chemotaxis are limited. A representative protocol for such an investigation is provided below.

Objective: To determine the effect of dexketoprofen trometamol on the chemotaxis of human neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

Chemoattractant (e.g., Interleukin-8 [IL-8])

-

Boyden chamber or Transwell® inserts (3-5 µm pore size)

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Dexketoprofen trometamol

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Assay Setup:

-

Add the chemoattractant (e.g., IL-8) to the lower wells of the Boyden chamber.

-

In the upper chamber (Transwell® insert), add the isolated neutrophils that have been pre-incubated with various concentrations of dexketoprofen trometamol or vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for neutrophil migration.

-

Quantification of Migration:

-

Remove the non-migrated cells from the top of the insert.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

-

-

Data Analysis: Calculate the percentage of inhibition of neutrophil migration for each concentration of dexketoprofen trometamol compared to the vehicle control.

NF-κB and Lipoxygenase (LOX) Pathways

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. The lipoxygenase (LOX) pathway represents another route for the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[3] To date, there is a lack of direct in vitro evidence detailing the specific effects of dexketoprofen on the NF-κB and LOX signaling pathways. Further research is warranted to elucidate these potential mechanisms.

In Vitro Cytotoxicity

Assessing the potential cytotoxicity of anti-inflammatory compounds is crucial. Studies have investigated the effect of dexketoprofen trometamol on the viability of primary chondrocytes.

Quantitative Data: Cytotoxicity in Primary Rat Chondrocytes

In vitro application of dexketoprofen trometamol has been shown to inhibit the proliferation of primary rat chondrocytes.[6]

| Treatment Group | Exposure Time | Incubation Time | Effect on Cell Proliferation |

| Undiluted Dexketoprofen Trometamol | 15-60 min | 24, 48, 72 h | >70% inhibition |

| 1:1 Diluted Dexketoprofen:Medium | 30, 45 min | 24 h | Significant inhibition |

Data derived from Sağır et al., 2013.[6]

Experimental Protocol: MTT Assay for Chondrocyte Viability

Objective: To evaluate the effect of dexketoprofen trometamol on the viability of primary rat chondrocytes.

Materials:

-

Primary rat chondrocytes

-

Complete cell culture medium

-

Dexketoprofen trometamol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed primary rat chondrocytes into 96-well plates and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of dexketoprofen trometamol for different exposure times (e.g., 15, 30, 45, 60 minutes).

-

Incubation: After treatment, replace the medium with fresh culture medium and incubate for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-